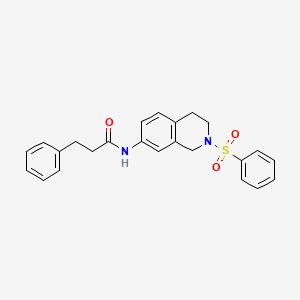

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Description

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a structurally complex molecule featuring a tetrahydroisoquinoline core substituted with a phenylsulfonyl group at position 2 and a propanamide chain linked to a phenyl group at position 5. Comparative analysis must rely on structurally related compounds, such as those in the provided evidence.

Propriétés

IUPAC Name |

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c27-24(14-11-19-7-3-1-4-8-19)25-22-13-12-20-15-16-26(18-21(20)17-22)30(28,29)23-9-5-2-6-10-23/h1-10,12-13,17H,11,14-16,18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKBMOIHJFRSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the sulfonyl group: The tetrahydroisoquinoline intermediate is then treated with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

Attachment of the phenyl group: The final step involves the coupling of the sulfonylated tetrahydroisoquinoline with a phenylpropanoic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Amine or thiol derivatives

Applications De Recherche Scientifique

3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features

Key Observations :

- The target compound’s tetrahydroisoquinoline core distinguishes it from the phthalimide (flat, fully aromatic) and isoindoline-dione (fused bicyclic dione) systems in the analogs.

- Sulfonamide vs. Chlorine : The phenylsulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to the electron-withdrawing chlorine in 3-chloro-N-phenyl-phthalimide .

- Amide Linkers : The target’s propanamide chain is shorter than the pentanamide in ’s compound , which could influence membrane permeability and metabolic stability.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Findings :

- The target compound’s higher molecular weight (~494.6 vs.

- The sulfonamide group may improve aqueous solubility relative to 3-chloro-N-phenyl-phthalimide, which lacks polar substituents beyond the imide .

- Color data for the target compound are unavailable, but analogs like the yellowish-white compound in suggest that conjugated systems or heterocycles influence chromophoric properties.

Analysis :

- Target Compound: The tetrahydroisoquinoline scaffold is prevalent in CNS-targeting drugs (e.g., opioid antagonists), while the sulfonamide group is common in kinase inhibitors (e.g., VEGFR-2 inhibitors).

- 3-Chloro-N-phenyl-phthalimide: Primarily used as a monomer for polyimides, highlighting its role in materials science rather than bioactivity .

- Compounds : The pyridine/pyrimidine-sulfamoyl motifs in resemble sulfa drugs (e.g., sulfamethoxazole), implying antimicrobial or antiviral applications.

Activité Biologique

The compound 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide represents a class of tetrahydroisoquinoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to 3-phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide have shown cytotoxic effects against various cancer cell lines. A notable study found that related compounds demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3-Phenyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide | MCF-7 | < 10 |

| Reference Drug (Tamoxifen) | MCF-7 | 15 |

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : Inhibition of cell proliferation by causing G1 or G2/M phase arrest.

- Inhibition of Angiogenesis : Some derivatives inhibit vascular endothelial growth factor (VEGF), reducing tumor blood supply.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various tetrahydroisoquinoline derivatives against MCF-7 cells using the MTT assay. The results indicated that the compound exhibited a significant reduction in cell viability compared to untreated controls. The study highlighted that structural modifications in the tetrahydroisoquinoline scaffold could enhance anticancer activity .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms underlying the activity of tetrahydroisoquinoline derivatives. It was found that these compounds could modulate key signaling pathways involved in cell survival and proliferation, including PI3K/Akt and MAPK pathways. This modulation was linked to their ability to induce apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.